

2,2-Dichlorobutane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,2-Dichlorobutane

Cat. No.: B1583581

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An In-depth Review of the Synthesis, Properties, and Reactivity of a Versatile Geminal Dihalide

Introduction

2,2-Dichlorobutane is a geminal dihalide, an organic compound featuring two chlorine atoms attached to the second carbon of a butane chain.^[1] This colorless liquid serves as a valuable intermediate in organic synthesis and as a solvent, finding applications in the production of pharmaceuticals and agrochemicals.^[1] Its chemical reactivity is largely dictated by the presence of the two chlorine atoms on the same carbon, which facilitates a range of transformations including hydrolysis to ketones and elimination reactions to form alkenes and alkynes. This guide provides a comprehensive overview of **2,2-dichlorobutane**, detailing its physicochemical properties, spectroscopic signature, synthesis, key reactions, and potential applications in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **2,2-dichlorobutane** is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Physical Properties

Property	Value	Source
Molecular Formula	C ₄ H ₈ Cl ₂	[1]
Molecular Weight	127.01 g/mol	[1]
CAS Number	4279-22-5	[1]
Appearance	Colorless liquid	[1]
Density	1.09 g/cm ³	[2]
Boiling Point	104 °C	[3]
Melting Point	-74 °C	[2]
Flash Point	27 °C	[3]
Vapor Pressure	39.3 mmHg at 25°C	[2][4]
Refractive Index	1.4280 - 1.4320	[2]
Solubility	Limited solubility in water; soluble in organic solvents.	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **2,2-dichlorobutane**.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **2,2-dichlorobutane** is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

- A triplet corresponding to the methyl protons (C4).
- A quartet corresponding to the methylene protons (C3).
- A singlet corresponding to the methyl protons at the C1 position, shifted downfield due to the proximity of the two chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit four signals, one for each of the four unique carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (C2) will be significantly deshielded and appear at the lowest field.

Mass Spectrometry (MS): The mass spectrum of **2,2-dichlorobutane** will show a molecular ion peak (M+) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns involve the loss of chlorine radicals and alkyl fragments. The base peak is often observed at m/z 91.^[5]

Synthesis and Experimental Protocols

The primary synthetic route to **2,2-dichlorobutane** involves the reaction of 2-butanone with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅).

Synthesis of 2,2-Dichlorobutane from 2-Butanone

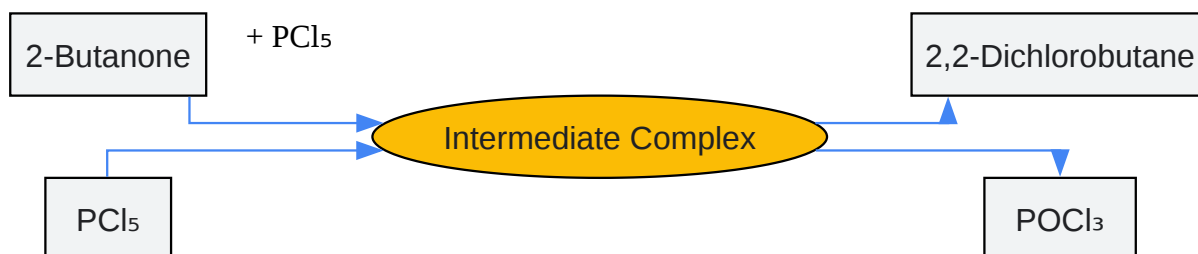
This reaction proceeds via the conversion of the carbonyl group to a geminal dihalide.

Experimental Protocol (General Procedure):

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.

- In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place 2-butanone.
- Cool the flask in an ice bath.
- Slowly add phosphorus pentachloride (PCl₅) in small portions to control the exothermic reaction.
- After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitoring by TLC or GC is recommended).
- Pour the reaction mixture onto crushed ice to hydrolyze the remaining PCl₅ and the byproduct POCl₃.

- Separate the organic layer, wash it with a dilute sodium bicarbonate solution, and then with water.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Purify the crude product by fractional distillation to obtain **2,2-dichlorobutane**.



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Figure 1. Synthesis of **2,2-Dichlorobutane** from 2-Butanone.

Key Reactions and Mechanisms

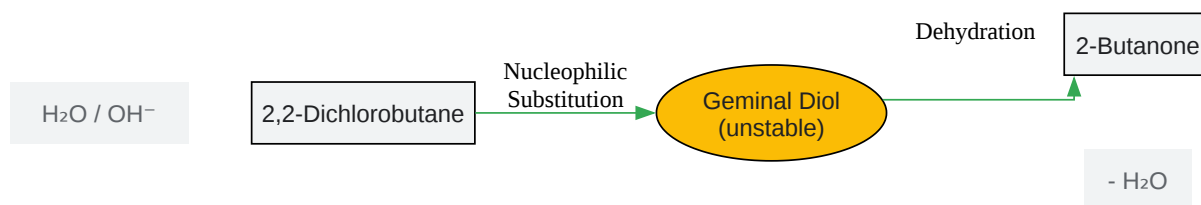
2,2-Dichlorobutane undergoes several important reactions characteristic of geminal dihalides.

Hydrolysis to 2-Butanone

In the presence of water or aqueous base, **2,2-dichlorobutane** hydrolyzes to form 2-butanone. This reaction proceeds through a geminal diol intermediate, which is unstable and readily eliminates a molecule of water to form the corresponding ketone.^[6]

Experimental Protocol (General Procedure):

- Reflux **2,2-dichlorobutane** with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
- After the reaction is complete, cool the mixture and extract the 2-butanone with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic extract and purify the 2-butanone by distillation.



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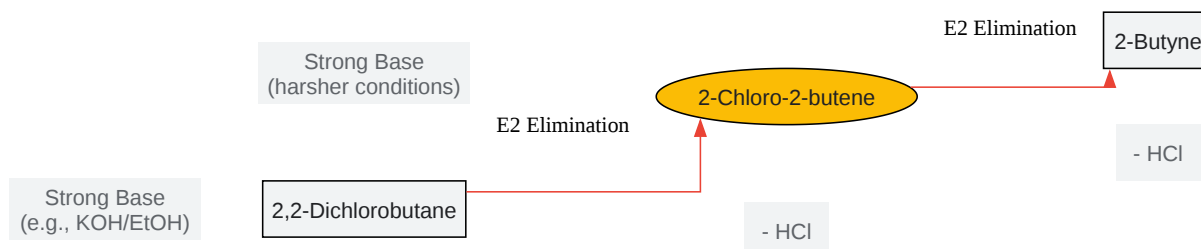
Figure 2. Hydrolysis of **2,2-Dichlorobutane** to 2-Butanone.

Dehydrohalogenation

Treatment of **2,2-dichlorobutane** with a strong base, particularly in an alcoholic solvent, leads to an elimination reaction (E2 mechanism). The reaction can proceed in two steps, first forming a chloroalkene and then, under harsher conditions, an alkyne.

Experimental Protocol (General Procedure):

- Dissolve **2,2-dichlorobutane** in an alcoholic solvent such as ethanol.
- Add a strong base, such as potassium hydroxide (ethanolic KOH).
- Reflux the mixture to promote the elimination reaction. The product distribution (alkene vs. alkyne) will depend on the reaction conditions (temperature, concentration of base).
- The volatile alkene or alkyne products can be collected by distillation or trapping.



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